molecular formula C11H16ClN B6254654 3-cyclopentylaniline hydrochloride CAS No. 871795-20-9

3-cyclopentylaniline hydrochloride

Cat. No.: B6254654
CAS No.: 871795-20-9
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentylaniline hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a cyclopentyl group attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentylaniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under specific conditions. One common method includes the use of hydrochloric acid as a catalyst to facilitate the reaction, resulting in the formation of the hydrochloride salt . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and filtration, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopentylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopentylaniline hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylamine
  • Aniline
  • Cyclopentylbenzene

Uniqueness

3-cyclopentylaniline hydrochloride stands out due to the presence of both the cyclopentyl and aniline groups, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and stability due to the hydrochloride salt form, making it more suitable for various applications .

Properties

CAS No.

871795-20-9

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.